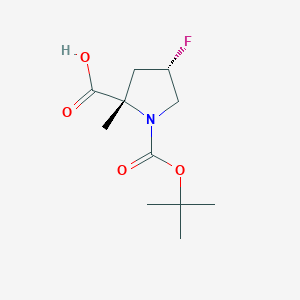

![molecular formula C15H18N4O3S B2845237 (1H-benzo[d]imidazol-5-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone CAS No. 1219901-54-8](/img/structure/B2845237.png)

(1H-benzo[d]imidazol-5-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

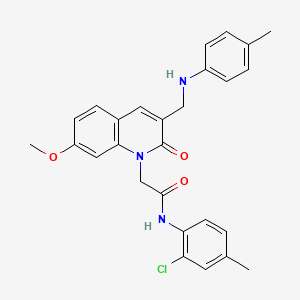

The compound (1H-benzo[d]imidazol-5-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is a complex organic molecule that contains several functional groups. It has a benzimidazole group, a piperazine ring, and a cyclopropylsulfonyl group. The benzimidazole group is a type of heterocycle that is often found in various pharmaceutical drugs . The piperazine ring is a common feature in many drugs and has been associated with a variety of biological activities . The cyclopropylsulfonyl group is less common, but sulfonyl groups in general are known for their ability to form strong hydrogen bonds, which can be important for drug-receptor interactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole ring, the piperazine ring, and the cyclopropylsulfonyl group. These groups would likely confer specific physical and chemical properties to the molecule .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzimidazole group might undergo reactions typical of aromatic heterocycles, while the piperazine ring might participate in reactions typical of secondary amines .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and piperazine groups might make the compound more polar and therefore more soluble in polar solvents .

Wissenschaftliche Forschungsanwendungen

Antiviral and Anti-HIV Activity

Research on nitroimidazoles and related derivatives, including compounds structurally similar to "(1H-benzo[d]imidazol-5-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone," has demonstrated potential anti-HIV activity. For instance, studies on piperazinyl-nitroimidazole derivatives have aimed at developing new non-nucleoside reverse transcriptase inhibitors with a focus on their synthesis, structure, and in vitro anti-HIV activity (Al-Masoudi et al., 2007).

Anticancer and Tubulin Polymerization Inhibition

Derivatives similar to the chemical have been explored for their anticancer properties, particularly their ability to induce apoptosis and inhibit tubulin polymerization in cancer cells. For example, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates have been studied for their cytotoxic activity against various cancer cell lines, demonstrating significant cytotoxicity and tubulin polymerization inhibition capabilities (Manasa et al., 2020).

Anti-mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, structurally related to the compound of interest, has been identified as a new anti-mycobacterial chemotype. This research involved the synthesis and evaluation of diverse derivatives for their potential anti-tubercular activity against Mycobacterium tuberculosis, revealing several compounds with promising activity (Pancholia et al., 2016).

Synthesis and Characterization of Derivatives

The synthesis and characterization of derivatives containing the benzimidazole moiety, such as oligobenzimidazoles, have been explored for their electrochemical, electrical, optical, thermal, and rectification properties. These studies contribute to the understanding of the physical properties of benzimidazole derivatives and their potential applications in various fields (Anand & Muthusamy, 2018).

Antioxidant and Antimicrobial Activities

New classes of compounds, including 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related derivatives, have been synthesized and evaluated for their antioxidant and antimicrobial activities. These studies highlight the potential therapeutic applications of benzimidazole derivatives in treating infections and oxidative stress-related conditions (Bassyouni et al., 2012).

Wirkmechanismus

Target of Action

Similar compounds with a benzimidazole core have been reported to interact with various biological targets, including enzymes and receptors .

Mode of Action

Compounds with similar structures have been reported to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding .

Biochemical Pathways

Benzimidazole derivatives have been reported to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Similar compounds have been reported to exhibit various pharmacokinetic properties, such as oral bioavailability, extensive tissue distribution, metabolism by liver enzymes, and renal excretion .

Result of Action

Similar compounds have been reported to induce various cellular responses, such as changes in cell proliferation, apoptosis, and differentiation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3H-benzimidazol-5-yl-(4-cyclopropylsulfonylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c20-15(11-1-4-13-14(9-11)17-10-16-13)18-5-7-19(8-6-18)23(21,22)12-2-3-12/h1,4,9-10,12H,2-3,5-8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNCYHSBZBBCSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

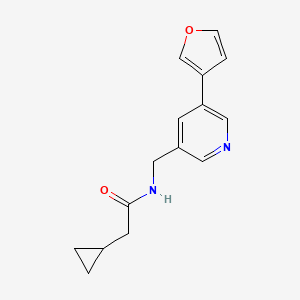

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B2845157.png)

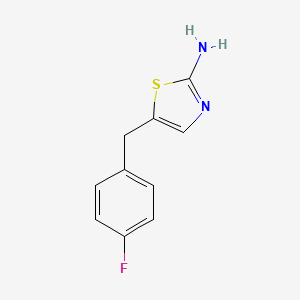

![2-Ethyl-5-((3-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845159.png)

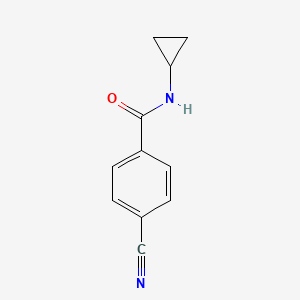

![1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2845161.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2845162.png)

![(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2845164.png)

![N-(3,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2845171.png)

![5-(2-Methylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2845173.png)

![N-[2-(1-butylbenzimidazol-2-yl)ethyl]-4-hydroxybutanamide](/img/structure/B2845175.png)

![8-((2,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2845176.png)